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Compound of Interest

Compound Name: DY-680-NHS ester

Cat. No.: B15553298 Get Quote

This document provides a comprehensive, step-by-step protocol for the covalent labeling of

antibodies with DY-680-NHS ester. This protocol is intended for researchers, scientists, and

drug development professionals engaged in applications requiring fluorescently labeled

antibodies, such as western blotting, microscopy, flow cytometry, and cell-based assays.[1][2]

Introduction
DY-680-NHS ester is an amine-reactive hydrophilic fluorochrome that covalently binds to

primary amines (e.g., on lysine residues and the N-terminus) of proteins to form a stable amide

bond.[3][4][5] This near-infrared fluorescent dye is characterized by an excitation maximum at

approximately 690 nm and an emission maximum at 709 nm.[1][2] Its hydrophilicity allows for

conjugation to antibodies at high dye-to-protein ratios without significant fluorescence

quenching or precipitation of the conjugate.[1][2]

The degree of labeling (DOL), which represents the average number of dye molecules

conjugated to a single antibody molecule, is a critical parameter for ensuring the quality and

reproducibility of experimental results.[6][7][8] An optimal DOL, typically between 2 and 10 for

antibodies, maximizes fluorescence intensity without compromising the antibody's biological

activity.[7][9]
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Antibody of interest

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-

8.5[10][11]

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K

MWCO for IgG)[7][9][12]

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Spectrophotometer

Quartz cuvettes[6]

Microcentrifuge tubes

Pipettes and tips

Vortex mixer

Rocking platform or orbital shaker

Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and

desired degrees of labeling.

Antibody Preparation
It is crucial to ensure the antibody is in an appropriate buffer, free of any amine-containing

substances or stabilizers that could interfere with the labeling reaction.

Buffer Exchange: If the antibody solution contains Tris, glycine, ammonium salts, bovine

serum albumin (BSA), or gelatin, a buffer exchange must be performed.[9][10][13] This can

be achieved through dialysis against 1X PBS or by using a desalting column.
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Concentration Adjustment: For optimal labeling, the antibody concentration should be

between 2-10 mg/mL.[9][13] If necessary, concentrate the antibody using an appropriate

ultrafiltration device. Conjugation efficiency is significantly reduced at protein concentrations

below 2 mg/mL.[9]

Final Buffer: After buffer exchange and concentration, the antibody should be in an amine-

free buffer such as PBS, pH 7.4.[10]

DY-680-NHS Ester Preparation
NHS esters are moisture-sensitive and should be handled accordingly to prevent hydrolysis.[4]

[14]

Bring the vial of DY-680-NHS ester to room temperature before opening to prevent

condensation.[15]

Immediately before use, prepare a stock solution of the dye by dissolving it in anhydrous

DMSO or DMF to a concentration of 10 mg/mL.[3][15] Vortex briefly to ensure complete

dissolution.

Antibody Labeling Reaction
The reaction between the NHS ester and the antibody's primary amines is pH-dependent, with

an optimal range of 7.2-8.5.[10]

pH Adjustment: To initiate the labeling reaction, add one-tenth of the antibody solution

volume of 1 M sodium bicarbonate (pH 8.3) to the antibody solution.[16] This will raise the

pH to the optimal range for the reaction.

Molar Ratio: The molar ratio of dye to antibody will influence the final degree of labeling. A

starting point of a 5 to 10-fold molar excess of dye to antibody is recommended for an

antibody concentration of 5-10 mg/mL.[4] This may need to be optimized for your specific

antibody and desired DOL.

Reaction Incubation: While gently stirring or vortexing the antibody solution, add the

calculated amount of the DY-680-NHS ester stock solution in a dropwise manner.[16]
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Incubate the reaction mixture for 1 to 4 hours at room temperature, or overnight at 4°C,

protected from light.[10][11] Longer incubation times at lower temperatures can help

minimize hydrolysis of the NHS ester.[10]

Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching buffer can be added.

Add a final concentration of 50-100 mM Tris-HCl or glycine to the reaction mixture.

Incubate for 15-30 minutes at room temperature.[15]

Purification of the Labeled Antibody
Purification is essential to remove any unconjugated DY-680-NHS ester, which would interfere

with the determination of the degree of labeling and downstream applications.[7][12]

Gel Filtration: The most common method for purification is size-exclusion chromatography

using a desalting column (e.g., Sephadex G-25).[9]

Equilibrate the column with 1X PBS.

Apply the reaction mixture to the column.

Elute the labeled antibody with 1X PBS. The first colored band to elute will be the labeled

antibody.

Dialysis: Alternatively, the labeled antibody can be purified by extensive dialysis against 1X

PBS.

Characterization of the Labeled Antibody
The degree of labeling (DOL) must be determined to ensure consistency and optimal

performance. This is achieved by measuring the absorbance of the purified labeled antibody at

280 nm (for the protein) and at the absorbance maximum of the dye (~690 nm for DY-680).[6]

[17]

Spectrophotometric Measurement:
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Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at

the absorbance maximum of DY-680 (Amax, ~690 nm) using a quartz cuvette.[6][12]

If the absorbance reading is greater than 2.0, dilute the sample with PBS and re-measure,

keeping track of the dilution factor.[7][12]

Calculation of Degree of Labeling (DOL): The DOL is calculated using the following formula:

DOL = (Amax × ε_protein) / ((A280 - (Amax × CF)) × ε_dye)

Where:

Amax: Absorbance of the labeled antibody at the dye's maximum absorbance wavelength.

[6]

A280: Absorbance of the labeled antibody at 280 nm.[6]

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically

~210,000 M⁻¹cm⁻¹).[7]

ε_dye: Molar extinction coefficient of DY-680 at its absorbance maximum (typically

~140,000 M⁻¹cm⁻¹).[18]

CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at

its Amax. This corrects for the dye's contribution to the absorbance at 280 nm.[6][7][12]

Storage of the Labeled Antibody
Store the purified, labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term

storage.[3] For long-term storage, it is advisable to add a stabilizer (e.g., 0.1% BSA) and a

bacteriostatic agent (e.g., 0.02-0.05% sodium azide), and to aliquot the antibody to avoid

repeated freeze-thaw cycles.[3][13]
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Table 1: Key Parameters for DY-680-NHS Ester Antibody Labeling
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Parameter
Recommended
Value/Range

Notes

Antibody Concentration 2-10 mg/mL
Lower concentrations can

decrease labeling efficiency.[9]

Reaction Buffer pH 7.2 - 8.5
Optimal for NHS ester reaction

with primary amines.[10]

Molar Ratio (Dye:Antibody) 5:1 to 20:1

This should be optimized for

the specific antibody and

desired DOL.

Reaction Time
1-4 hours at RT or overnight at

4°C

Lower temperature can reduce

hydrolysis of the NHS ester.

[10]

Optimal Degree of Labeling

(DOL)
2 - 10

Varies depending on the

antibody and its application.[7]

[9]

Table 2: Spectroscopic Properties for DOL Calculation

Parameter Value Reference

Molar Extinction Coefficient of

IgG (ε_protein)
~210,000 M⁻¹cm⁻¹ [7]

Molar Extinction Coefficient of

DY-680 (ε_dye)
~140,000 M⁻¹cm⁻¹ [18]

Absorbance Maximum of DY-

680 (λmax)
~690 nm [1][2]

Correction Factor (CF) for DY-

680
Varies by manufacturer

Refer to the dye's certificate of

analysis.

Mandatory Visualizations
Experimental Workflow
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Caption: A flowchart illustrating the major steps in the DY-680-NHS ester antibody labeling

protocol.

Chemical Reaction Pathway
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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